5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-(allyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to scale up the production for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-amine: Similar structure but lacks the allyloxy group.
4,5-Diarylthiophene-2-carboxylic acid derivatives: Contain similar functional groups but have a different core structure
Uniqueness
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the allyloxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Biological Activity
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structure, which includes an allyloxy group attached to a phenyl ring, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
- Molecular Formula : CHNO
- Molecular Weight : 217.22 g/mol
- CAS Number : 1219828-21-3
The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The presence of the allyloxy group is significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The estimated IC values for these cell lines are indicative of its potency:
Cell Line | IC (µM) |
---|---|
HepG2 | 6.19 |
MCF-7 | 5.10 |
HCT116 | Not specified |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, reducing oxidative stress in cellular models.
- Anticancer Studies : A comparative study on various oxadiazole derivatives indicated that modifications to the phenyl ring significantly impact anticancer activity. Compounds with electron-donating groups displayed enhanced activity against cancer cell lines compared to those with electron-withdrawing groups.
- In Vivo Studies : Preliminary in vivo tests using animal models have demonstrated that certain oxadiazole derivatives can reduce tumor growth by inducing apoptosis and inhibiting angiogenesis.
Future Directions
The ongoing research into this compound suggests potential applications in drug development. Further investigations are required to:
- Optimize synthetic routes for improved yield.
- Conduct detailed pharmacokinetic and toxicological studies.
- Explore structural modifications to enhance biological activity and selectivity.
Properties
IUPAC Name |
5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMZLPRKLDCCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677734 | |
Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219828-21-3 | |
Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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